

# An In-depth Technical Guide to the Physical and Chemical Properties of Maleonitrile

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## Compound of Interest

Compound Name: Maleonitrile

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## Abstract

**Maleonitrile**, also known by its IUPAC name propanedinitrile, is a versatile and highly reactive organic compound with the chemical formula  $C_3H_2N_2$ . It presents as a colorless or white crystalline solid at room temperature and is a key building block in the synthesis of a wide array of chemical entities, including pharmaceuticals, dyes, and specialized polymers.<sup>[1]</sup> Its utility is largely derived from the acidic nature of its methylene protons, situated between two electron-withdrawing nitrile groups, which imparts significant reactivity in various condensation and addition reactions. This guide provides a comprehensive overview of the core physical and chemical properties of **maleonitrile**, detailed experimental protocols for their determination, and a visualization of its key reaction pathways. All quantitative data is presented in structured tables for clarity and ease of comparison.

## Chemical Identity

**Maleonitrile** is systematically known as propanedinitrile. It is also commonly referred to as dicyanomethane or malonic dinitrile.<sup>[2]</sup>

Identifier	Value
IUPAC Name	propanedinitrile[2]
Synonyms	Malononitrile, Dicyanomethane, Malonic dinitrile[2]
CAS Number	109-77-3[1]
Molecular Formula	C <sub>3</sub> H <sub>2</sub> N <sub>2</sub> [2]
Molecular Weight	66.06 g/mol [2]
Canonical SMILES	C(C#N)C#N[2]
InChI Key	CUONGYYJJVDODC-UHFFFAOYSA-N[1]

## Physical Properties

**Maleonitrile** is a white to yellowish crystalline solid under standard conditions.[1][3] It is denser than water and possesses a notable solubility in aqueous and polar organic solvents.[2][4]

Property	Value
Appearance	Colorless or white crystalline solid[1]
Melting Point	30-32 °C[3][5]
Boiling Point	220 °C[3][5]
Density	1.049 g/mL at 25 °C[3][5]
Solubility in Water	133 g/L at 20 °C[1]
Vapor Pressure	1 hPa at 50 °C[3][5]
Flash Point	112 °C (closed cup)[6][7]
Refractive Index	1.4150[3]

## Chemical Properties

The chemical behavior of **maleonitrile** is dominated by the acidity of the methylene ( $\text{CH}_2$ ) group, which has a  $\text{pK}_a$  of approximately 11.[3][6] This allows for facile deprotonation by weak bases to form a resonance-stabilized carbanion, a potent nucleophile in various chemical transformations.[4]

Property	Value
pKa	11 (in water at 25 °C)[3][6]
Stability	Stable under normal conditions.[8] May polymerize violently upon prolonged heating above 130°C or in contact with strong bases at lower temperatures.[3][9]
Reactivity	The methylene protons are highly acidic, making it a key substrate in Knoevenagel condensations and Gewald reactions.[4][10] The nitrile groups can also undergo hydrolysis and other transformations.
Hazards	Toxic if swallowed, in contact with skin, or if inhaled.[8] Causes serious eye irritation.[7] Metabolized in the body to produce cyanide.[9]

## Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **maleonitrile**.

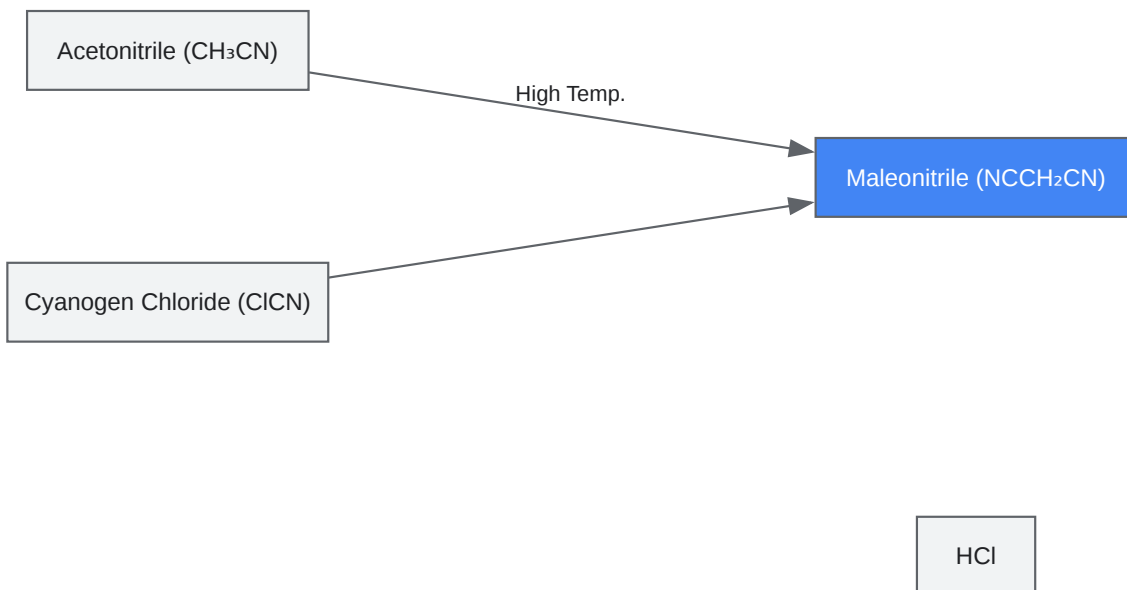
Spectrum Type	Key Features
$^1\text{H}$ NMR	(300 MHz, $\text{CDCl}_3$ ): $\delta$ 3.60 ppm (singlet, 2H)[11]
$^{13}\text{C}$ NMR	(25.16 MHz, $\text{CDCl}_3$ ): $\delta$ 109.35 (CN), 8.77 ( $\text{CH}_2$ ) [11]
Infrared (IR)	The IR spectrum shows characteristic peaks for the $\text{C}\equiv\text{N}$ stretch and C-H stretching and bending vibrations.[12][13]
Mass Spectrometry	The mass spectrum will show the molecular ion peak corresponding to its molecular weight.

## Synthesis and Key Reactions

**Maleonitrile** is a valuable intermediate in organic synthesis. Its preparation and subsequent reactions are fundamental to the production of many important molecules.

### Synthesis of Maleonitrile

A common industrial synthesis of **maleonitrile** involves the gas-phase reaction of acetonitrile with cyanogen chloride.[1] Another laboratory-scale preparation is the dehydration of cyanoacetamide.[14]

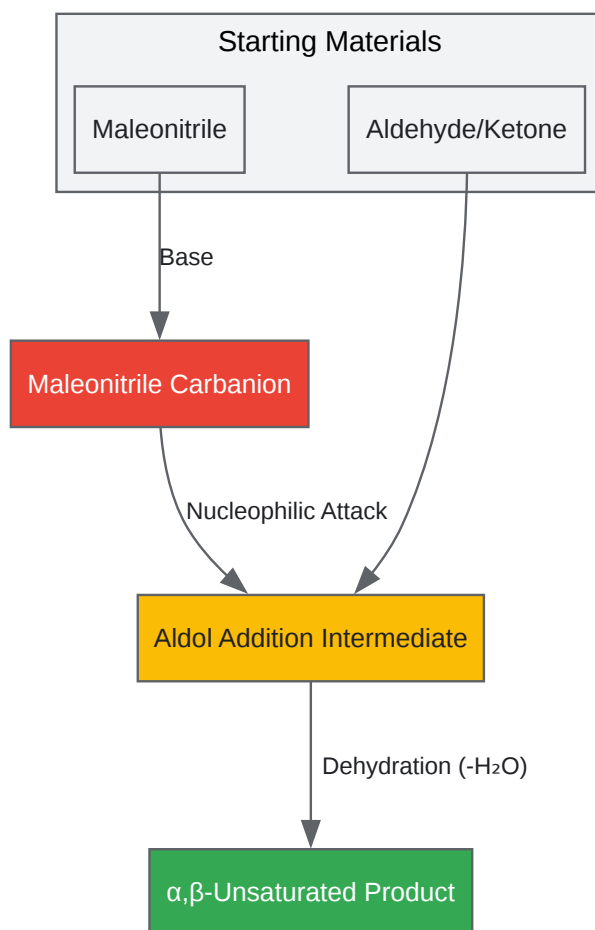


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Caption: Gas-phase synthesis of **maleonitrile**.

## Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone reaction of **maleonitrile**, where it reacts with an aldehyde or ketone in the presence of a weak base to form a new carbon-carbon double bond.<sup>[15][16]</sup>

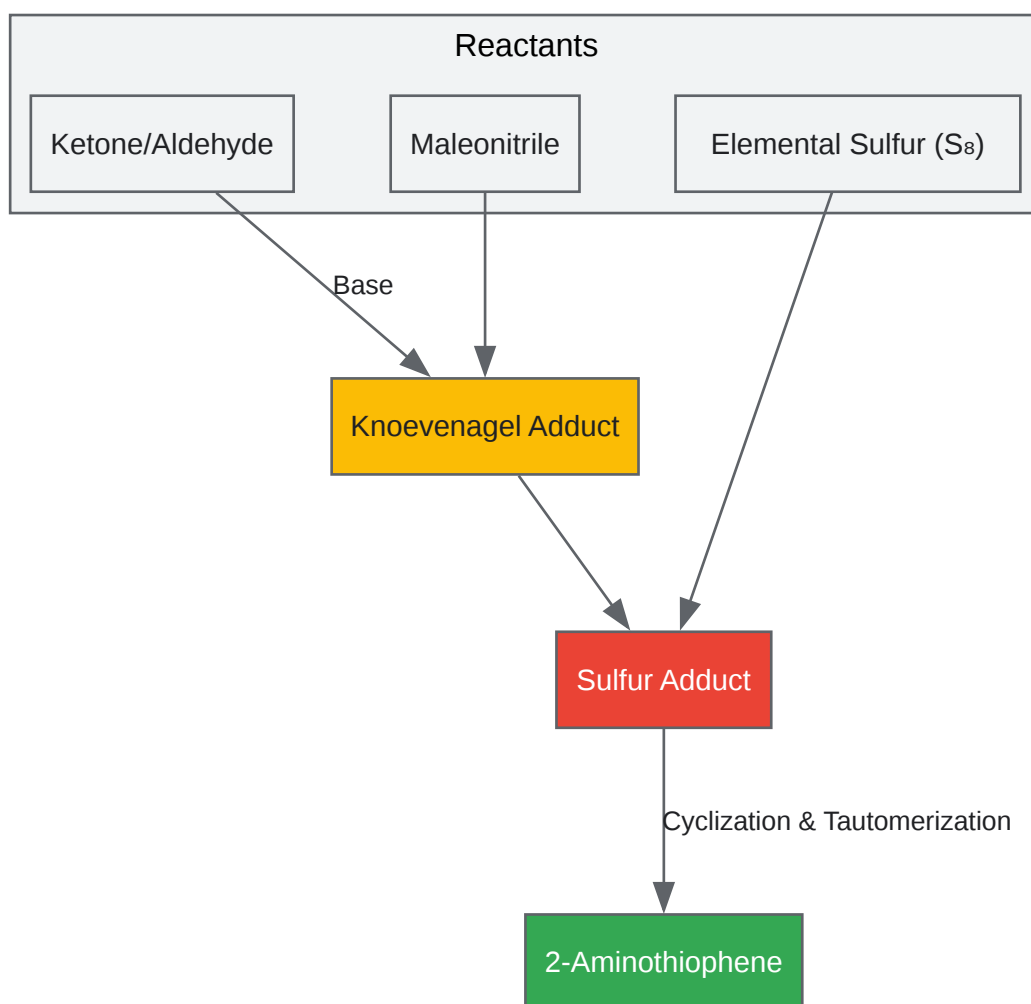


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Caption: Mechanism of the Knoevenagel condensation.

## Gewald Reaction

The Gewald reaction is a multi-component reaction that produces a polysubstituted 2-aminothiophene from a ketone or aldehyde, an  $\alpha$ -cyanoester (or in this case, **maleonitrile**), and elemental sulfur in the presence of a base.<sup>[10][17]</sup>



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Caption: Simplified workflow of the Gewald reaction.

## Experimental Protocols

The following are generalized protocols for determining the key physical properties of a solid organic compound like **maleonitrile**.

### Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs.

Methodology:

- Ensure the **maleonitrile** sample is dry and finely powdered.[9]
- Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.[9]
- Place the capillary tube in a melting point apparatus.[5]
- Heat the sample rapidly to about 15-20 °C below the expected melting point (approx. 30 °C).
- Decrease the heating rate to 1-2 °C per minute.[5]
- Record the temperature at which the first drop of liquid appears (the beginning of the melting range).[5]
- Record the temperature at which the entire sample becomes a clear liquid (the end of the melting range).[9]
- The melting point is reported as this range. For a pure sample, this range should be narrow (0.5-1.0 °C).[5]

## Boiling Point Determination (Micro Boiling Point Method)

Objective: To determine the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

Methodology:

- Place a few drops of molten **maleonitrile** into a small test tube (e.g., 6 x 50 mm).[4]
- Invert a capillary tube (sealed at one end) and place it, open end down, into the liquid.[4][18]
- Attach the test tube to a thermometer.[18]
- Heat the apparatus in a Thiele tube or an oil bath.[18]
- As the temperature rises, a stream of bubbles will emerge from the capillary tube.[4]
- When a continuous and rapid stream of bubbles is observed, remove the heat source.[4]

- The liquid will begin to cool and the bubbling will slow down.[4]
- The temperature at which the liquid just begins to enter the capillary tube is the boiling point.  
[18] Record the atmospheric pressure.

## Density Determination (Water Displacement Method)

Objective: To determine the mass per unit volume of the solid.

Methodology:

- Weigh a sample of solid **maleonitrile** using an analytical balance and record the mass.[1]
- Add a known volume of water to a graduated cylinder and record the initial volume ( $V_1$ ).[1]  
[19]
- Carefully add the weighed **maleonitrile** sample to the graduated cylinder, ensuring it is fully submerged and no air bubbles are trapped.
- Record the new volume ( $V_2$ ).[1][19]
- The volume of the solid is the difference between the final and initial volumes ( $V = V_2 - V_1$ ).  
[19]
- Calculate the density using the formula: Density = Mass / Volume.[1]

## Aqueous Solubility Determination

Objective: To determine the maximum amount of solute that can dissolve in a given amount of solvent at a specific temperature.

Methodology:

- Add a known volume of distilled water (e.g., 10 mL) to a test tube at a constant temperature (e.g., 20 °C).[20]
- Weigh a known mass of **maleonitrile**. [20]
- Add small, pre-weighed portions of **maleonitrile** to the water.

- After each addition, cap and shake the test tube vigorously until the solid is completely dissolved.[\[20\]](#)
- Continue adding **maleonitrile** until a small amount of solid remains undissolved, indicating saturation.
- Calculate the total mass of the dissolved **maleonitrile**.
- Express the solubility in grams per liter (g/L) of water.[\[20\]](#)

## pKa Determination (UV-Vis Spectrophotometry)

Objective: To determine the acid dissociation constant of **maleonitrile**.

Methodology:

- Prepare a series of buffer solutions with known pH values spanning the expected pKa (e.g., pH 9 to 13).[\[6\]](#)
- Prepare a stock solution of **maleonitrile** in a suitable solvent (e.g., methanol/water).
- Add a constant, known amount of the **maleonitrile** stock solution to each buffer solution to create a series of samples with constant total concentration.[\[14\]](#)
- Record the UV-Vis absorption spectrum for each sample over a suitable wavelength range.[\[6\]](#)
- Identify wavelengths where the protonated and deprotonated forms of **maleonitrile** have significantly different absorbances.
- Plot the absorbance at a chosen wavelength versus the pH of the buffer solutions.[\[21\]](#)
- The pKa is the pH value at the inflection point of the resulting sigmoidal curve.[\[21\]](#)[\[22\]](#)  
Alternatively, the data can be fitted to the Henderson-Hasselbalch equation to determine the pKa.[\[23\]](#)

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